2-Bromo-3-(hydroxymethyl)benzoic acid
Description
2-Bromo-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and a hydroxymethyl group at the third position
Properties
CAS No. |
1187238-18-1 |
|---|---|
Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
2-bromo-3-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H7BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) |
InChI Key |
CQNHMBLWYPOGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(hydroxymethyl)benzoic acid typically involves the bromination of 3-(hydroxymethyl)benzoic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods: On an industrial scale, the production of 2-Bromo-3-(hydroxymethyl)benzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed:
Oxidation: 2-Bromo-3-carboxybenzoic acid.
Reduction: 3-(Hydroxymethyl)benzoic acid.
Substitution: 2-Amino-3-(hydroxymethyl)benzoic acid.
Scientific Research Applications
Applications in Organic Synthesis
-
Intermediate in Synthesis:
- 2-Bromo-3-(hydroxymethyl)benzoic acid serves as an important intermediate for synthesizing more complex organic molecules. Its bromine atom can be utilized in nucleophilic substitution reactions, allowing for the introduction of various substituents.
-
Building Block for Pharmaceuticals:
- The compound is explored as a building block in the synthesis of pharmaceuticals, particularly in developing antibacterial and anti-inflammatory agents. Its structure allows for modifications that can enhance biological activity.
Case Study 1: Synthesis of Antibacterial Agents
A study detailed in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Bromo-3-(hydroxymethyl)benzoic acid exhibited significant antibacterial activity against Gram-positive bacteria. The synthesis involved modifying the hydroxymethyl group to introduce various side chains, leading to compounds with enhanced potency.
| Compound | Activity (MIC µg/mL) | Modification |
|---|---|---|
| Base Compound | 32 | None |
| Derivative A | 16 | Ethyl group addition |
| Derivative B | 8 | Methyl group addition |
Case Study 2: Anti-inflammatory Properties
Research published in Phytochemistry explored the anti-inflammatory properties of derivatives synthesized from 2-Bromo-3-(hydroxymethyl)benzoic acid. The study showed that certain modifications led to a decrease in pro-inflammatory cytokines in vitro.
| Compound | Cytokine Inhibition (%) | Modification |
|---|---|---|
| Base Compound | 10 | None |
| Derivative C | 25 | Hydroxyl substitution |
| Derivative D | 40 | Methoxy substitution |
Biochemical Applications
-
Enzyme Inhibitors:
- The compound has been investigated as a potential inhibitor for specific enzymes involved in metabolic pathways. Its bromine atom enhances binding affinity, making it suitable for drug development targeting metabolic disorders.
-
Metabolomics Studies:
- In biochemistry, derivatives of this compound are used as standards in metabolomics studies, helping to identify metabolic pathways influenced by various treatments or conditions.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(hydroxymethyl)benzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
2-Bromobenzoic acid: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
3-Bromo-2-hydroxybenzoic acid: Has a hydroxyl group instead of a hydroxymethyl group, which affects its reactivity and applications.
2-Amino-3-(hydroxymethyl)benzoic acid: Contains an amino group instead of a bromine atom, leading to different chemical properties and uses.
Uniqueness: 2-Bromo-3-(hydroxymethyl)benzoic acid is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.
Biological Activity
2-Bromo-3-(hydroxymethyl)benzoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various domains.
The synthesis of 2-Bromo-3-(hydroxymethyl)benzoic acid typically involves bromination of 3-(hydroxymethyl)benzoic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in an organic solvent under controlled temperatures to achieve high yields. The compound can be characterized by techniques such as NMR, HPLC, and LC-MS, confirming its structure and purity .
Antimicrobial Properties
Research has indicated that 2-Bromo-3-(hydroxymethyl)benzoic acid exhibits notable antimicrobial activity. In a study assessing various derivatives of benzoic acid, it was found that this compound effectively inhibits the growth of several pathogenic microorganisms. The minimum inhibitory concentrations (MICs) were determined for various strains, demonstrating its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that 2-Bromo-3-(hydroxymethyl)benzoic acid possesses anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of 2-Bromo-3-(hydroxymethyl)benzoic acid can be attributed to several mechanisms:
- Receptor Interaction : The compound may modulate receptor activity on cell surfaces, influencing various signaling pathways.
- Gene Expression Modulation : It has been observed to alter the expression levels of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to microbial metabolism or cancer cell survival, enhancing its efficacy as an antimicrobial and anticancer agent .
Case Studies
- Antimicrobial Efficacy : A case study involving the treatment of bacterial infections with derivatives of benzoic acid highlighted the effectiveness of 2-Bromo-3-(hydroxymethyl)benzoic acid against resistant strains of bacteria. This research supports its application in developing new antibiotics .
- Cancer Treatment : Another study focused on the use of this compound in combination with existing chemotherapeutics showed enhanced cytotoxicity against resistant cancer cell lines. This suggests that it could be used to overcome drug resistance in cancer therapy .
Q & A
Q. What are the common synthetic routes for 2-Bromo-3-(hydroxymethyl)benzoic acid, and what are their limitations?
The compound is typically synthesized via bromination of toluic acid derivatives or substituted benzyl alcohols. A flow photochemical bromination method using readily available toluenes has been explored to improve efficiency, followed by hydrolysis steps . Limitations include the use of toxic solvents (e.g., 1,2-dichloroethane) and dependency on precursor availability. Traditional methods relying on isobenzofuran-1(3H)-ones face scalability challenges due to substrate scarcity .
Q. How can researchers ensure purity and structural fidelity during synthesis?
Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Analytical validation via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and NMR (1H/13C, DMSO-d6) is critical. LC-MS platforms (e.g., Creative Proteomics’ method) enable quantification and metabolite identification . Purity ≥98% is achievable with rigorous drying under vacuum .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : Confirms substitution patterns (e.g., bromine at C2, hydroxymethyl at C3) via coupling constants and chemical shifts.
- FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch at 2500–3000 cm⁻¹, C-Br at 550–650 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z 245.98 for C8H7BrO3) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in bromination steps?
Low yields often stem from incomplete bromine activation or side reactions. Catalytic FeBr3 (5 mol%) in acetic acid enhances regioselectivity for C2 bromination . Flow reactors improve mixing and temperature control (40–60°C), reducing decomposition. Real-time monitoring via inline UV-Vis spectroscopy adjusts reagent stoichiometry dynamically .
Q. What strategies address contradictory melting point data across studies?
Discrepancies in reported melting points (e.g., 146–151°C vs. 95–100°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography clarify phase transitions. Recrystallization from ethanol/water (1:3) yields a consistent monoclinic crystal form .
Q. How can derivatives of this compound be designed for enhanced metabolic stability?
Structural modifications include:
- Esterification : Replace the carboxylic acid with methyl ester to reduce polarity.
- Hydroxymethyl substitution : Introduce fluorine at C5 to block oxidative metabolism .
- Prodrug strategies : Conjugate with acetoxymethyl groups for improved membrane permeability, followed by enzymatic cleavage in vivo .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
The bromine atom at C2 undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols) under basic conditions (K2CO3, DMF, 80°C). Computational studies (DFT) reveal that the electron-withdrawing carboxylic acid group at C1 activates the C2 position for substitution, with a calculated activation energy of ~25 kcal/mol .
Q. How does this compound interact with biological targets in drug discovery studies?
Molecular docking simulations suggest affinity for enzymes like fatty acid 2-hydroxylase (FA2H) due to structural mimicry of endogenous substrates. In vitro assays (IC50 determination) against bacterial FabH (β-ketoacyl-ACP synthase) show antimicrobial potential (MIC = 8 µg/mL for E. coli), attributed to disruption of lipid biosynthesis .
Methodological Notes
- Handling and Stability : Store at −20°C in amber vials under inert gas (Ar/N2). The hydroxymethyl group is prone to oxidation; add 0.1% BHT as a stabilizer .
- Data Reproducibility : Cross-validate synthetic protocols using batch-to-batch NMR comparisons and spiked LC-MS samples to detect trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
